ETHYL 7-(3-METHOXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
ETHYL 7-(3-METHOXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The presence of various functional groups in this compound makes it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell cycle regulation, and signal transduction.
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as inhibition or modulation of enzymatic activity . The interaction with these targets can lead to changes in cellular processes, such as cell cycle progression and signal transduction pathways.
Biochemical Pathways
Given the potential targets mentioned above, it can be inferred that this compound may affect pathways related to immune response, cell cycle regulation, and signal transduction .
Result of Action
Based on the potential targets and pathways mentioned above, this compound may have effects such as modulation of immune response, regulation of cell cycle progression, and alteration of signal transduction pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interaction with its targets. For instance, certain compounds have been synthesized under microwave conditions, which can influence the reaction time and yield . Furthermore, the nature of the substituent at certain positions can significantly influence the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 7-(3-METHOXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, providing good yields in a short reaction time . Another method involves the multicomponent reaction of aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
ETHYL 7-(3-METHOXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can yield various substituted derivatives.
Scientific Research Applications
ETHYL 7-(3-METHOXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a CDK2 inhibitor, showing significant cytotoxic activities against various cancer cell lines.
Biological Research: The compound exhibits diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.
Material Science: It can be used in the synthesis of advanced materials due to its unique structural properties.
Comparison with Similar Compounds
ETHYL 7-(3-METHOXYPHENYL)-5-METHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other triazolopyrimidine derivatives:
1,2,4-Triazolo[1,5-a]pyridines: These compounds also exhibit significant biological activities and are used in medicinal chemistry.
Pyrazolo[3,4-d]pyrimidines: Similar to triazolopyrimidines, these compounds are known for their anticancer properties.
The uniqueness of this compound lies in its specific functional groups, which provide a wide range of chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 7-(3-methoxyphenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-5-24-15(22)13-10(2)18-16-19-17(25-4)20-21(16)14(13)11-7-6-8-12(9-11)23-3/h6-9,14H,5H2,1-4H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXQEPRLKYGFCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC(=NN2C1C3=CC(=CC=C3)OC)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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